![molecular formula C15H15N5O2 B2992818 3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893925-40-1](/img/structure/B2992818.png)
3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a triazole ring fused with a pyrimidine ring. The specific compound you mentioned, “3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one”, appears to have additional functional groups attached to this core structure, which could potentially influence its properties and activities.
Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions depending on their substituents . For instance, they can undergo oxidative radical cyclization with di-tert-butyl peroxide (DTBP) .Applications De Recherche Scientifique
Synthesis of Novel Derivatives
A study by Hassneen and Abdallah (2003) details the preparation of new derivatives by the condensation of specific precursor compounds with dimethylformamide dimethylacetal (DMFDMA). This process yielded compounds with potential applications in synthetic organic chemistry and drug development, highlighting the versatility of triazolopyrimidin-7-one derivatives in synthesizing complex molecular structures (Hassneen & Abdallah, 2003).
Antimicrobial Activity
Another area of application is in the development of antimicrobial agents. Kumar et al. (2009) synthesized new derivatives of triazolopyrimidines and tested them for antibacterial activity. The study found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting the potential of these compounds in addressing antibiotic resistance and developing new antibacterial drugs (Kumar et al., 2009).
Heterocyclic Chemistry
The compound and its derivatives also play a crucial role in heterocyclic chemistry, serving as precursors for synthesizing various heterocyclic compounds. A study by Abu-Hashem and Gouda (2017) utilized triazolopyrimidine derivatives to synthesize novel quinoline, chromene, and pyrazole derivatives, showcasing the broad utility of these compounds in creating diverse heterocyclic structures with potential therapeutic applications (Abu‐Hashem & Gouda, 2017).
Cardiovascular Agents
Triazolopyrimidine derivatives have also been investigated for their potential as cardiovascular agents. Novinson et al. (1982) explored the synthesis of 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cyclic 3',5'-monophosphate phosphodiesterase. These compounds showed promising results in increasing cardiac output in animal models, indicating their potential in developing new treatments for cardiovascular diseases (Novinson et al., 1982).
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-10(2)6-12(5-9)20-14-13(17-18-20)15(22)19(8-16-14)7-11(3)21/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJTYOYWJXLSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2992737.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2992738.png)
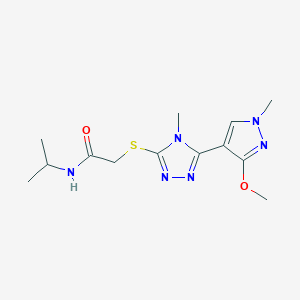
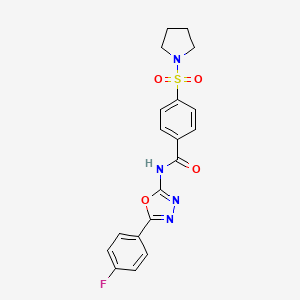
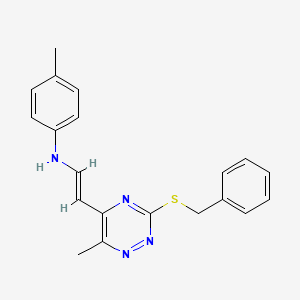
![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2992745.png)
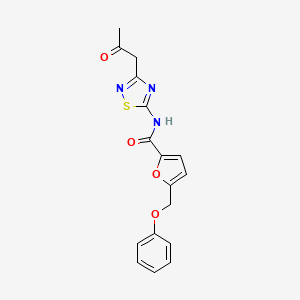
![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992751.png)

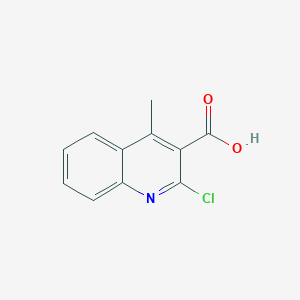
![Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate](/img/structure/B2992754.png)
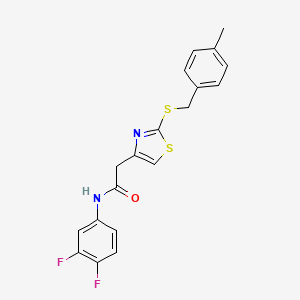
![8-(4-Chlorobenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2992757.png)
![(Z)-5-chloro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2992758.png)